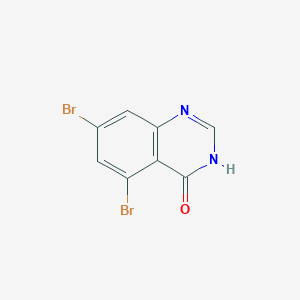

5,7-Dibromoquinazolin-4(3H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dibromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUPTGYCMWUAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CNC2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 5,7 Dibromoquinazolin 4 3h One

Synthetic Methodologies

While a specific, detailed synthesis for this compound was not found in the provided search results, the general synthesis of quinazolin-4(3H)-one derivatives often starts from anthranilic acid or its derivatives. nih.govasianpubs.orgnih.gov For instance, a common method involves the reaction of an appropriately substituted anthranilic acid with a suitable reagent to form the heterocyclic ring system. The synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives has been reported, suggesting that a similar approach starting from 3,5-dibromoanthranilic acid could potentially yield this compound. researchgate.net Another general method involves the reaction of anthranilic acid with benzoyl chloride followed by condensation with hydrazine (B178648) hydrate. frontiersin.org

Direct Synthesis Approaches

Spectroscopic and Crystallographic Analysis

Detailed spectroscopic and crystallographic data for this compound were not available in the search results. However, the characterization of similar quinazolinone derivatives provides insight into the expected analytical data. For other quinazolinones, techniques such as FT-IR, ¹H NMR, and mass spectrometry are routinely used to confirm their structure. frontiersin.orgasianpubs.org

For example, the IR spectra of quinazolin-4(3H)-ones typically show a characteristic C=O stretching vibration. asianpubs.org The ¹H NMR spectra would reveal signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring. asianpubs.org

X-ray crystallography has been used to determine the three-dimensional structure of various quinazolinone derivatives, such as 6-nitroquinazolin-4(3H)-one and 5-nitroquinazolin-4(3H)-one. nih.govresearchgate.net These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties. nih.gov A search of the Cambridge Structural Database has confirmed the structural characterization of several related nitro-substituted quinazolin-4(3H)-ones. nih.gov

Biological and Pharmacological Activities of 5,7 Dibromoquinazolin 4 3h One Derivatives

Anticancer and Cytotoxic Activities

While the broader class of quinazolinone derivatives has been extensively studied for its anticancer potential, specific research on the cytotoxic and antitumor activities of 5,7-Dibromoquinazolin-4(3H)-one derivatives is not extensively documented in publicly available literature. However, the general activities of the quinazolinone scaffold provide a basis for understanding the potential of its dibrominated analogues.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, A2780, A549, SKOV3)

There is a lack of specific published data on the in vitro cytotoxicity of this compound derivatives against the human breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), lung carcinoma (A549), and ovarian cancer (SKOV3) cell lines.

However, studies on other substituted quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 6-bromo quinazoline (B50416) derivatives have shown cytotoxic effects against MCF-7 cells. It is plausible that 5,7-dibromo substitution could also confer cytotoxic properties, though dedicated studies are required to confirm this and determine the potency.

Mechanisms of Action in Antitumor Activity (e.g., Tyrosine Kinase Inhibition)

A well-established mechanism of antitumor activity for many quinazoline derivatives is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Antiproliferative Effects

The antiproliferative effects of quinazolinone derivatives are closely linked to their cytotoxic and enzyme-inhibitory activities. By inducing cell death and inhibiting key signaling pathways, these compounds can effectively halt the proliferation of cancer cells. Although specific data on the antiproliferative effects of this compound derivatives are not available, the general antiproliferative nature of the quinazolinone scaffold is well-documented.

Antimicrobial Activities

Specific antimicrobial studies on this compound derivatives are limited. However, extensive research has been conducted on the closely related isomeric compound, 6,8-dibromo-4(3H)quinazolinone , and its derivatives. The findings for this isomer provide valuable insights into the potential antimicrobial profile of dibrominated quinazolinones.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Derivatives of 6,8-dibromo-4(3H)quinazolinone have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds.

One notable derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide), demonstrated significant antibacterial activity. The MIC values for this compound against selected bacteria are presented in the table below. While some quinazolinone derivatives have shown activity against Klebsiella pneumoniae, specific data for dibrominated analogues is less common.

Table 1: Minimum Inhibitory Concentration (MIC) of a 6,8-dibromo-4(3H)quinazolinone Derivative Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus cereus | 25 |

| Pseudomonas aeruginosa | 25 |

Data sourced from studies on 6,8-dibromo-4(3H)quinazolinone derivatives.

Antifungal Efficacy (e.g., against Aspergillus clavatus, Candida albicans)

The antifungal potential of 6,8-dibromo-4(3H)quinazolinone derivatives has also been investigated. A specific derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide), exhibited potent antifungal activity. The MIC values against the fungi Aspergillus flavus (a close relative of Aspergillus clavatus) and Candida albicans are detailed below.

Table 2: Minimum Inhibitory Concentration (MIC) of a 6,8-dibromo-4(3H)quinazolinone Derivative Against Various Fungi

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 0.097 |

| Candida albicans | 0.78 |

Data sourced from studies on 6,8-dibromo-4(3H)quinazolinone derivatives.

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial potential of quinazolin-4(3H)-one derivatives is a well-documented area of research. eco-vector.com The structure-activity relationship (SAR) of these compounds reveals that their efficacy against various microbial strains is highly dependent on the nature and position of substituents on the quinazolinone nucleus. eco-vector.comnih.govnih.gov

Studies have shown that introducing different moieties to the core structure can significantly enhance antimicrobial properties. For instance, the presence of a naphthyl radical in the molecule has been shown to increase the hydrophobicity of the compound, facilitating its solubility in the bacterial cell membrane and resulting in a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Similarly, the incorporation of an amide group linked to a phenyl radical at the quinazolinone nucleus is believed to enhance binding to active sites of enzymes involved in bacterial DNA replication and protein synthesis, thereby contributing to its antimicrobial action. eco-vector.com

The antibacterial activity of 4(3H)-quinazolinones has been systematically investigated by introducing variations on its different rings. nih.gov These compounds have demonstrated notable activity against Gram-positive bacteria, particularly S. aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov The exploration of 77 different variants of this structural class has led to the identification of promising compounds with potent antibacterial activity. nih.govnih.gov

| Compound/Derivative | Microorganism | Activity | Key Structural Feature |

|---|---|---|---|

| Derivative with Naphthyl Radical | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | Increased hydrophobicity |

| Derivative with Amide Group linked to Phenyl Radical | Bacteria | Enhanced binding to enzymes | Amide group substitution |

| 4(3H)-quinazolinone Variants | S. aureus (including MRSA) | Potent antibacterial activity | Variations on the quinazolinone rings |

Anti-inflammatory and Analgesic Properties

A number of this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Research has demonstrated that incorporating various heterocyclic moieties, such as pyrazolines, tetrahydropyrimidin-2-ones, and tetrahydropyrimidin-2-thiones, into the quinazolinone structure can yield compounds with significant anti-inflammatory and analgesic effects in animal models. nih.gov

For instance, a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives showed promising anti-inflammatory and analgesic properties. nih.gov Similarly, other studies have explored the synthesis of quinazolinones conjugated with moieties like ibuprofen (B1674241) and indole (B1671886) acetamide, which have resulted in compounds with selective COX-2 inhibitory activity, contributing to their anti-inflammatory and analgesic potential. nih.gov Some of these derivatives have exhibited anti-inflammatory activity comparable to celecoxib (B62257) and have shown superior inhibition of the inflammatory mediator nitric oxide. nih.gov Furthermore, certain compounds have demonstrated a complete abolishment of the pain response in analgesic tests. nih.gov

| Compound/Derivative | Activity | Mechanism/Key Finding |

|---|---|---|

| 6,8-dibromo-4(3H)-quinazolinone derivatives with heterocyclic moieties (pyrazolines, etc.) | Anti-inflammatory, Analgesic | Showed promising activity in animal models. nih.gov |

| Quinazolinones conjugated with ibuprofen or indole acetamide | Anti-inflammatory, Analgesic | Selective COX-2 inhibition; some superior to celecoxib in inhibiting nitric oxide. nih.gov |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Analgesic, Anti-inflammatory | Showed pronounced activity, with anti-inflammatory effect 3.3 times higher than diclofenac (B195802) sodium in one study. biomedpharmajournal.org |

Anticonvulsant Activity

The quinazolinone scaffold has also been explored for its potential in developing anticonvulsant agents. researchgate.net While specific studies on this compound itself are limited in this context, related quinoline (B57606) and quinazolinone derivatives have shown significant anticonvulsant properties. For example, a series of 7-alkoxy-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoline-1(2H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov One particular compound from this series, 7-benzyloxyl-4,5-dihydro- nih.govnih.govnih.govthiazolo[4,3-a]quinoline-1(2H)-one, exhibited a potent anti-MES (maximal electroshock seizure) effect with a high protective index, suggesting a favorable safety profile compared to existing drugs like phenytoin (B1677684) and carbamazepine. nih.govmedscape.com

Furthermore, a class of compounds known as dibromophenyl enaminones have demonstrated the ability to depress seizures both in vitro and in vivo. nih.gov These compounds have shown anticonvulsant activity comparable to phenytoin but with potentially fewer central nervous system side effects. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The quest for novel antiviral agents has led to the investigation of quinazolinone derivatives for their potential to inhibit viral replication, including that of the Human Immunodeficiency Virus (HIV). researchgate.net While direct studies on the anti-HIV activity of this compound are not extensively reported, research on related pyrimidin-4(3H)-one and other heterocyclic structures provides valuable insights.

For instance, a series of 6-naphthylmethyl substituted S-alkylated dihydroalkoxybenzyloxopyrimidine (S-DABO) analogues have been synthesized and evaluated for their anti-HIV activities. nih.gov The most active compound in this series demonstrated activity against both HIV-1 and a double mutated strain. nih.gov Some of these compounds were also found to be active against HIV-2, suggesting a potential for broader antiviral application. nih.gov

More broadly, the development of new antiviral agents is crucial due to the limitations of current therapies, including side effects and the emergence of drug resistance. nih.gov Research into natural and synthetic compounds continues to be a vital area of drug discovery for HIV and other viral infections. mdpi.com

Diuretic Activity

Studies on other plant-derived extracts and synthetic compounds have demonstrated significant diuretic effects. For example, the aqueous crude extract of Thymus serrulatus has been shown to increase urine volume, with the highest dose exhibiting a diuretic activity comparable to the standard drug hydrochlorothiazide. nih.gov This highlights the potential for discovering new diuretic agents from various chemical scaffolds, including quinazolinones.

Other Pharmacological Activities (e.g., Urease Inhibition, Phosphodiesterase Inhibition)

Beyond the aforementioned activities, quinazolinone derivatives have been explored for other pharmacological properties, including the inhibition of enzymes like urease and phosphodiesterase (PDE). researchgate.net

Urease Inhibition: Urease is an enzyme that plays a role in the pathogenesis of infections caused by certain bacteria. nih.gov The inhibition of urease is a therapeutic strategy to combat these infections. Various heterocyclic compounds, including triazolothiadiazoles and triazolothiadiazines, have been identified as potent urease inhibitors. semanticscholar.org Hydroquinones have also been shown to inhibit urease through covalent binding to a key cysteine residue in the enzyme's active site. nih.gov While specific studies on this compound as a urease inhibitor are limited, the general structural features of quinazolinones make them potential candidates for such activity.

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. bond.edu.au PDE inhibitors have therapeutic applications in various conditions. For example, PDE-4 and PDE-5 inhibitors have been shown to modulate the contractility of smooth muscle. bond.edu.au The potential of quinazolinone derivatives to act as PDE inhibitors is an area of ongoing research interest.

Biological and Pharmacological Aspects

Antimicrobial Activity

Quinazolinone derivatives are known to possess a broad spectrum of antimicrobial activities. biomedpharmajournal.orgnih.govresearchgate.netderpharmachemica.comeco-vector.com They can act against both Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.orgresearchgate.net The mechanism of action for some quinoline (B57606) derivatives, which are structurally related to quinazolinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.com

Derivatives of 6,8-dibromo-4(3H)quinazolinone have shown promising in vitro antibacterial and antifungal activity. researchgate.net For example, a derivative containing a 4-chlorophenyl group at the C-2 position of a thiadiazole ring exhibited a broad spectrum of antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/ml against various bacterial and fungal strains. researchgate.net Another derivative with a 4-nitrophenyl substituent also showed similar potency. researchgate.net

Antitumor Activity

The quinazolinone scaffold is a key pharmacophore in the development of anticancer drugs. nih.govnih.gov Derivatives of quinazolin-4(3H)-one have been shown to exert their antitumor effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR, HER2, and ALK, as well as cyclin-dependent kinases (CDKs) and microtubule polymerization. nih.govnih.gov

For instance, certain quinazolin-4(3H)-one derivatives have shown potent cytotoxicity against various cancer cell lines. nih.govnih.gov One study reported that a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position exhibited broad-spectrum antiproliferative activity against several human cancer cell lines, with one compound being particularly effective against the HT29 colon cancer cell line. nih.gov Another study on 6,8-difluoro-substituted quinazolin-4(3H)-one derivatives demonstrated increased cytotoxicity against breast and ovarian cancer cell lines. nih.gov Furthermore, a series of 5-bromo-7-azaindolin-2-one derivatives, which share some structural similarities, showed significant antitumor potency, with one compound being more potent than the standard drug Sunitinib against several cancer cell lines. nih.gov

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for the protons and carbon atoms of 5,7-Dibromoquinazolin-4(3H)-one are not reported in the searched literature.

Infrared (IR) Spectroscopy

Characteristic absorption frequencies (ν) in cm⁻¹ corresponding to the functional groups of this compound, such as the N-H, C=O, and C-Br bonds, have not been published.

Mass Spectrometry (MS)

The mass-to-charge ratio (m/z) of the molecular ion peak and the fragmentation pattern for this compound are not available.

Elemental Analysis

Experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br) for this compound, which would confirm its empirical formula (C₈H₄Br₂N₂O), were not found.

X-ray Crystallography for Solid-State Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, information on its crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable.

Future Directions and Translational Research

Development of Novel Synthetic Methodologies

The core structure of 5,7-Dibromoquinazolin-4(3H)-one offers a versatile platform for chemical modification. Future synthetic efforts will likely focus on creating extensive libraries of derivatives through innovative and efficient reaction schemes. Key areas of development include:

One-Pot Reactions: The use of one-pot reactions, such as the Dimroth rearrangement, can streamline the synthesis of N-substituted quinazolinone derivatives, enabling large-scale production. nih.gov

Catalyst-Driven Cross-Coupling: Palladium-catalyzed reactions, like the Suzuki-Miyaura cross-coupling, provide a powerful tool for introducing diverse substituents at various positions on the quinazolinone ring system.

Combinatorial Chemistry: Generating large, diverse libraries of compounds based on the this compound scaffold will be crucial for high-throughput screening against a wide range of biological targets. This approach, coupled with computational modeling, can accelerate the discovery of new lead compounds.

Exploration of Additional Biological Targets and Therapeutic Applications

While quinazolin-4(3H)-one derivatives have been extensively studied for their anticancer properties, their therapeutic potential extends to a variety of other diseases. Future investigations will aim to identify and validate new biological targets for these compounds.

Table 1: Investigated and Potential Biological Targets for Quinazolin-4(3H)-one Derivatives

| Target Family | Specific Target | Therapeutic Area | Key Findings & Potential Applications |

| Kinases | Aurora Kinase A | Cancer (NSCLC) | Inhibition of Aurora Kinase A has shown to decrease proliferation of EGFR-TKI-resistant NSCLC cells. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer (Lung) | Certain derivatives exhibit potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR. nih.gov | |

| Deubiquitinases | Ubiquitin-Specific Peptidase 7 (USP7) | Cancer (Gastric) | Novel quinazolin-4(3H)-one derivatives have been identified as potent USP7 inhibitors, showing remarkable anticancer effects in preclinical models. nih.gov |

| Epigenetic Readers | Bromodomain-containing protein 9 (BRD9) | Cancer | 6-methylquinazolin-4(3H)-one based compounds have been identified as novel binders of BRD9, a target implicated in cancer. |

| Viral Proteins | SARS-CoV-2 Main Protease | Infectious Disease (COVID-19) | 2-aminoquinazolin-4-(3H)-one derivatives have shown potent inhibitory activity against SARS-CoV-2. nih.gov |

Recent research has highlighted the potential of quinazolin-4(3H)-one derivatives as inhibitors of USP7, a deubiquitinase involved in tumorigenesis, particularly through the p53-MDM2 pathway. nih.gov This opens up new avenues for the development of targeted cancer therapies. Furthermore, the discovery of derivatives with activity against SARS-CoV-2 underscores the potential for developing novel antiviral agents. nih.gov

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

Once a promising lead compound is identified, the next critical step is to optimize its pharmacological properties. This process involves a multi-pronged approach:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound's structure helps to identify the key chemical features responsible for its biological activity. This knowledge guides the design of more potent and selective analogs.

In Silico Modeling: Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding affinity and potential activity of new derivatives, prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for developing a successful drug. Modifications can be made to improve factors like solubility and metabolic stability. For example, the design of a novel quinazolin-4(3H)-one derivative, BIQO-19, focused on improving solubility and pharmacokinetic properties for enhanced antiproliferative activity. nih.gov

Investigations into Multifunctional Pharmacophores

The inherent versatility of the quinazolin-4(3H)-one scaffold makes it an ideal candidate for the development of multifunctional pharmacophores. These are single molecules designed to interact with multiple biological targets simultaneously, which can offer several advantages in treating complex diseases like cancer.

Future research will likely focus on designing hybrid molecules that combine the quinazolin-4(3H)-one core with other pharmacophores known to target key pathways in disease. For instance, derivatives that act as dual inhibitors of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) have already shown promise. nih.gov This approach could lead to more effective therapies with a reduced likelihood of drug resistance.

Clinical Potential and Drug Development Prospects

The ultimate goal of this research is to translate promising lead compounds into clinically effective drugs. Several quinazolin-4(3H)-one derivatives are already in various stages of preclinical and clinical development, particularly as anticancer agents. nih.gov

The development of BIQO-19, a quinazolin-4(3H)-one derivative with improved pharmacokinetic properties and antiproliferative activity against non-small cell lung cancer (NSCLC) cells, highlights the potential for these compounds to address unmet medical needs, such as resistance to existing targeted therapies. nih.gov Further in vivo studies and, eventually, clinical trials will be necessary to fully evaluate the safety and efficacy of these promising candidates in humans. nih.gov The journey from a laboratory compound to an approved drug is long and challenging, but the continued exploration of the this compound scaffold holds significant promise for the future of medicine.

常见问题

Q. What are the standard synthetic protocols for preparing 5,7-Dibromoquinazolin-4(3H)-one, and what key parameters influence reaction efficiency?

The synthesis involves cyclization of precursors such as 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives in toluene using iodine as a catalyst at 110°C. Key parameters include solvent choice (e.g., toluene for high-temperature stability), catalyst concentration (10% iodine by molar ratio), and reaction time (8–18 hours). Post-synthesis purification via recrystallization (ethanol/water) ensures purity (65–81% yield) . Alternative routes use glacial acetic acid under reflux, with yield dependent on cooling rates and stirring duration .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Essential methods include:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.3 ppm) and bromine-induced deshielding confirm substitution patterns .

- IR Spectroscopy : Carbonyl stretches (1650–1750 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) validate core structure .

- Mass Spectrometry (HRMS) : Molecular ion peaks (±5 ppm) confirm stoichiometry .

- X-ray Crystallography : Resolves regioselectivity of bromine atoms in crystalline derivatives .

Q. What in vitro models are appropriate for initial screening of neuroprotective potential?

Use Ellman’s assay with acetylcholinesterase (AChE) and 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to measure inhibition (IC50 values). For amyloid-β aggregation, employ Congo red binding assays with β-amyloid (1-42) fragments . Cell viability in SH-SY5Y neuroblastoma cells under oxidative stress (H₂O₂) via MTT assay provides preliminary neuroprotection data .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining synthetic feasibility?

- Substituent Engineering : Introducing glycylglycine or glycylleucine residues at position 2 improves AChE inhibition (IC50 1.8 mg/mL vs. donepezil’s 2.4 mg/mL) via hydrogen bonding .

- Halogen Effects : Bromine at positions 5 and 7 increases electrophilicity, enhancing binding to catalytic triads in enzymes like USP7 .

- Computational Guidance : Molecular docking identifies optimal substituent polarity (e.g., electron-withdrawing groups for USP7 binding) while avoiding steric clashes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Replicate experiments using identical enzyme concentrations (e.g., 0.1 U/mL AChE) and incubation times (30–60 minutes) .

- Orthogonal Validation : Pair enzymatic assays (e.g., Ellman’s) with surface plasmon resonance (SPR) to confirm binding kinetics .

- Meta-Analysis : Compare batch-specific purity (HPLC ≥95%) and statistical power (n ≥ 3 replicates) to identify protocol-driven outliers .

Q. How can regioselective 5,7-dibromination be achieved during synthesis?

- Directing Groups : Nitric acid directs bromine to para/ortho positions.

- Controlled Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize over-bromination .

- Real-Time Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress; quenching with sodium thiosulfate removes excess Br₂ .

Q. What computational approaches guide the design of target-specific derivatives?

- QSAR Modeling : Correlate substituent hydrophobicity (LogP) with AChE inhibition (R² > 0.85) to prioritize candidates .

- Molecular Docking : Simulate binding to USP7’s catalytic domain (PDB: 6V0A) to optimize π-π stacking with Phe409 and Tyr476 .

- ADMET Prediction : SwissADME estimates bioavailability (TPSA < 140 Ų) and hERG toxicity risks early in design .

Q. How do electronic and steric effects influence inhibitory potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。